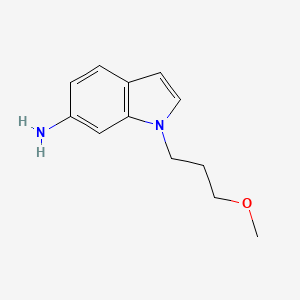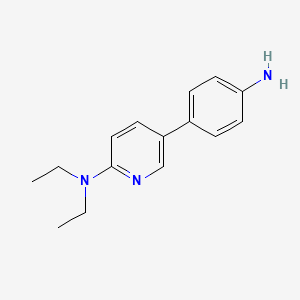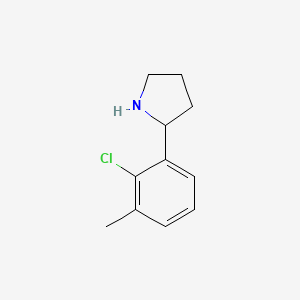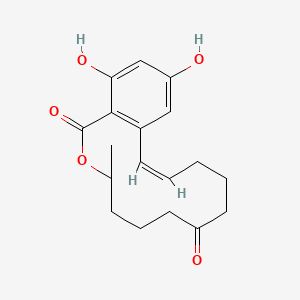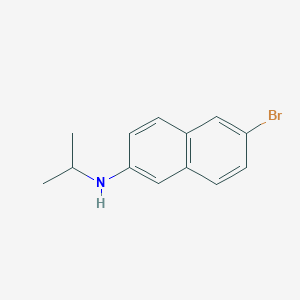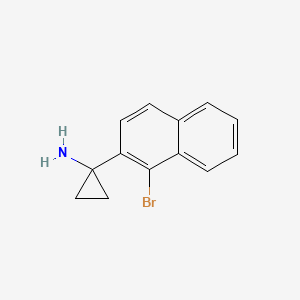
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN It is a derivative of naphthalene, featuring a bromine atom at the 1-position and a cyclopropanamine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the bromination of naphthalene followed by cyclopropanation and amination. One common method includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 1-bromonaphthalene.
Cyclopropanation: The 1-bromonaphthalene undergoes cyclopropanation using a reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide) to form 1-(1-bromonaphthalen-2-yl)cyclopropane.
Amination: Finally, the cyclopropane derivative is treated with ammonia or an amine source under suitable conditions to introduce the amine group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form hydrocarbons or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(1-hydroxynaphthalen-2-yl)cyclopropan-1-amine.
Oxidation: Formation of 1-(1-bromonaphthalen-2-yl)cyclopropan-1-one.
Reduction: Formation of 1-(1-bromonaphthalen-2-yl)cyclopropane.
科学的研究の応用
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
類似化合物との比較
Similar Compounds
1-(1-Chloronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(1-Fluoronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(1-Iodonaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs
特性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC名 |
1-(1-bromonaphthalen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-12-10-4-2-1-3-9(10)5-6-11(12)13(15)7-8-13/h1-6H,7-8,15H2 |
InChIキー |
YIKWRJSXILRMSV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C3=CC=CC=C3C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





